molecular formula C2BF6K B3382978 Potassium trifluoro(trifluoroethenyl)boranuide CAS No. 380305-63-5

Potassium trifluoro(trifluoroethenyl)boranuide

Cat. No.: B3382978
CAS No.: 380305-63-5
M. Wt: 187.92 g/mol
InChI Key: UNTWUEFZFBFAAI-UHFFFAOYSA-N
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Description

Potassium trifluoro(trifluoroethenyl)boranuide is a specialized organoboron reagent belonging to the class of potassium trifluoroborate salts. These salts are widely valued in synthetic chemistry for their enhanced stability and handling compared to boronic acids, while still serving as versatile intermediates in a wide range of cross-coupling and functionalization reactions . The vinyltrifluoroborate moiety, in particular, is a valuable building block. Research on similar vinyltrifluoroborates has demonstrated their utility in iron-catalyzed trifluoromethylation reactions to access vinyl-CF3 functional groups, which are important in the development of pharmaceuticals and agrochemicals . As a stable, bench-top solid, this reagent offers researchers a reliable precursor for the introduction of the trifluoroethenyl group into more complex molecules. Its applications extend to various metal-catalyzed transformations, including 1,2-additions and radical reactions, making it a valuable tool for expanding chemical space and structural diversity in drug discovery and materials science . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium;trifluoro(1,2,2-trifluoroethenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BF6.K/c4-1(2(5)6)3(7,8)9;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTWUEFZFBFAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C(F)F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BF6K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(trifluoroethenyl)boranuide can be synthesized through several methods. One common approach involves the reaction of potassium fluoride with a suitable boron-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere and may involve the use of solvents such as tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product with high purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(trifluoroethenyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The compound is often used in the presence of metal catalysts such as palladium, nickel, or copper. These reactions typically occur under mild conditions and can be carried out in various solvents, including water and organic solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often complex organic molecules that are valuable in pharmaceuticals and materials science .

Scientific Research Applications

Cross-Coupling Reactions

2.1 Suzuki-Miyaura Coupling

One of the primary applications of potassium trifluoro(trifluoroethenyl)boranuide is in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the formation of carbon-carbon bonds between aryl or alkenyl halides and organoboron compounds. This compound serves as an effective surrogate for boronic acids, providing improved yields and selectivity in the synthesis of biaryls and other complex molecules.

  • Case Study : A study demonstrated that using this compound in Suzuki-Miyaura reactions resulted in high yields of substituted phenols, showcasing its effectiveness as a coupling partner under mild conditions .

2.2 Ligand-Free Cross-Coupling

Due to its enhanced nucleophilicity compared to traditional arylboronic acids, this compound can facilitate ligand-free cross-coupling reactions. This property allows for simpler reaction setups and reduced costs associated with catalyst preparation.

  • Data Table: Comparison of Yields in Ligand-Free Reactions
Reaction TypeYield (%)Conditions
Aryl Halide with Trifluoroborate85-95Pd(OAc)₂, K₂CO₃, Toluene/H₂O
Alkenyl Halide with Trifluoroborate75-90PdCl₂(dppf), Toluene/H₂O

Organic Synthesis Applications

3.1 Synthesis of Complex Molecules

This compound has been utilized in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo selective functionalization makes it a powerful tool in synthetic organic chemistry.

  • Example : The compound has been successfully employed in the synthesis of biologically active compounds by facilitating the formation of C-C bonds in challenging substrates .

Material Science Applications

4.1 Polymer Chemistry

In material science, this compound is being explored for its potential use in polymerization processes. Its unique reactivity can be harnessed to create novel polymers with tailored properties.

  • Research Insight : Preliminary studies indicate that incorporating this compound into polymer formulations can enhance thermal stability and mechanical strength .

Mechanism of Action

The mechanism by which potassium trifluoro(trifluoroethenyl)boranuide exerts its effects involves its ability to act as a nucleophilic partner in cross-coupling reactions. The compound’s boron atom interacts with metal catalysts to facilitate the formation of new chemical bonds. This process involves the activation of the boron atom and the subsequent transfer of the trifluoro(trifluoroethenyl) group to the target molecule .

Comparison with Similar Compounds

Reactivity Differences

The trifluoroethenyl group enhances electron-withdrawing effects, reducing the nucleophilicity of the boron center compared to the non-fluorinated vinyl analog. This difference impacts their efficiency in Suzuki-Miyaura couplings: the trifluoroethenyl derivative may require optimized conditions (e.g., stronger bases or elevated temperatures) to achieve comparable yields .

Comparison with Potassium Aryltrifluoroborates

Aryltrifluoroborates, such as potassium (4-methoxyphenyl)trifluoroborate (CAS: 1187951-62-7) and potassium (2-nitrophenyl)trifluoroborate (CAS: 850623-64-2), differ in their aromatic substituents, which modulate reactivity and stability .

Key Data Table

Compound Molecular Formula MW (g/mol) Substituent Effects
Potassium Trifluoro(trifluoroethenyl)boranuide C₂BF₆K 187.92 Strong electron-withdrawing (F atoms)
Potassium (4-Methoxyphenyl)trifluoroborate C₇H₇BF₃KO 230.04 Electron-donating (methoxy group)
Potassium (2-Nitrophenyl)trifluoroborate C₆H₄BF₃KNO₂ 229.01 Electron-withdrawing (nitro group)

Reactivity Trends

  • Electron-donating groups (e.g., methoxy) increase borate nucleophilicity, enhancing cross-coupling efficiency with aryl chlorides (yields >80% under standard conditions) .
  • Electron-withdrawing groups (e.g., nitro, trifluoroethenyl) reduce reactivity, often necessitating palladium catalysts with stronger oxidative addition capabilities .

Comparison with Potassium Heteroaryltrifluoroborates

Heteroaryl derivatives, such as potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate (CAS: MFCD19620590) and potassium trifluoro(tetrahydro-2H-pyran-4-yl)borate (CAS: MFCD09992941), incorporate nitrogen or oxygen heteroatoms, altering solubility and electronic properties .

Key Insights

  • Solubility : Pyranyl and pyrazolyl derivatives exhibit improved solubility in polar solvents (e.g., THF, DMSO) compared to the hydrophobic trifluoroethenyl analog .
  • Applications : Heteroaryltrifluoroborates are prioritized in drug discovery for constructing N-methyl heteroaromatic scaffolds, a common motif in bioactive molecules .

Comparison with Potassium Alkynyltrifluoroborates

Alkynyltrifluoroborates, such as potassium trifluoro(oct-1-yn-1-yl)borate (CAS: N/A), are used to introduce alkyne functionalities. These compounds are less stable than their aryl or vinyl counterparts due to the linear geometry of the alkynyl group, which increases steric strain .

Reactivity Notes

  • Steric Hindrance : The trifluoroethenyl group’s planar structure offers lower steric hindrance than alkynyl derivatives, enabling faster transmetalation in cross-couplings .
  • Fluorine Effects: The trifluoroethenyl group’s electronegativity stabilizes the boron center, reducing hydrolysis susceptibility compared to non-fluorinated alkynylborates .

Key Findings

  • Electronic Effects : Trifluoroethenyl substituents provide strong electron-withdrawing character, distinct from electron-donating aryl or heteroaryl groups.
  • Synthetic Utility : The compound’s fluorinated structure is advantageous for synthesizing fluorinated polymers or bioactive molecules with enhanced metabolic stability .

Biological Activity

Potassium trifluoro(trifluoroethenyl)boranuide is an organoboron compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound is characterized by the presence of a boron atom coordinated to a trifluoromethyl group and a trifluoroethenyl moiety. Its molecular formula is C2F6BC_2F_6B with a molar mass of approximately 151.83 g/mol. The unique trifluoroborate structure enhances its reactivity and stability, making it a valuable reagent in various chemical reactions, particularly in organic synthesis.

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This mechanism involves the formation of a palladium complex with the organotrifluoroborate, followed by oxidative addition with an aryl or vinyl halide, transmetalation, and reductive elimination to yield biaryl or aryl-vinyl products. These products are often biologically active compounds that can interact with various biological targets.

Biological Activity

Research indicates that this compound may exhibit significant biological activity through the following mechanisms:

  • Enzyme Modulation : Preliminary studies suggest that this compound can modulate enzyme activities, influencing biochemical pathways critical for cellular functions .
  • Antimicrobial Properties : Some derivatives of organoboron compounds have shown potential antimicrobial effects, suggesting that this compound could possess similar properties.
  • Pharmaceutical Applications : The compound's ability to serve as an intermediate in synthesizing pharmaceutical agents highlights its potential therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the biological implications and applications of this compound:

  • Cross-Coupling Reactions : A study demonstrated the successful application of this compound in synthesizing complex organic molecules through cross-coupling reactions, yielding compounds with potential biological activity .
  • Biological Interaction Studies : Research focused on the interaction between this compound and various biomolecules revealed that it could influence cellular signaling pathways, potentially leading to therapeutic effects .
  • Antimicrobial Activity : Investigations into related organoboron compounds have indicated antimicrobial properties, paving the way for further studies on this compound's efficacy against specific pathogens.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundEnzyme modulation; potential antimicrobial effects
Potassium TrifluoroborateCross-coupling reagent; used in drug synthesis
Potassium TrifluorophenylborateAntimicrobial properties; enzyme interactions

Q & A

Q. What are the recommended synthetic routes for Potassium trifluoro(trifluoroethenyl)boranuide, and how can reaction yields be optimized?

The synthesis of potassium trifluoroborate salts typically involves the reaction of the corresponding boronic acid with KHF₂. For trifluoroethenyl derivatives, a two-step process is recommended: (1) generation of the boronic ester via hydroboration of trifluoroethylene using a suitable catalyst, followed by (2) treatment with KHF₂ in anhydrous methanol under inert conditions . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of boronic ester to KHF₂) and reaction temperature (0–5°C to minimize side reactions). Purification via recrystallization from THF/hexane mixtures enhances purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹¹B NMR : A singlet near δ −3 to −5 ppm confirms the trifluoroborate anion .
  • ¹⁹F NMR : Three equivalent fluorine atoms appear as a quartet (J ∼ 32 Hz) due to coupling with boron .
  • FT-IR : B-F stretching vibrations at 1050–1150 cm⁻¹ and B-C stretches at 1450–1550 cm⁻¹ .
  • Elemental Analysis : Verify K⁺ content via ICP-MS or flame photometry .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (Ar/N₂) at −20°C to prevent hydrolysis. Avoid exposure to moisture or protic solvents, as the trifluoroborate anion decomposes in aqueous media . Use gloveboxes for weighing and handling. Safety protocols include PPE (nitrile gloves, lab coat) and emergency eye wash stations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the electron-withdrawing effect of the trifluoroethenyl group, which lowers the LUMO energy of the boron center, enhancing its electrophilicity in cross-coupling reactions. Charge distribution analysis (NPA charges) shows significant negative charge on fluorine atoms (−0.45 e), stabilizing the anion . These insights guide ligand design for Suzuki-Miyaura couplings .

Q. What experimental strategies resolve contradictions in reported reactivity data for trifluoroborate salts in palladium-catalyzed reactions?

Discrepancies often arise from ligand choice and base sensitivity. Systematic studies should:

  • Screen ligands (e.g., SPhos vs. XPhos) to assess steric/electronic effects on transmetalation .
  • Monitor base strength (K₂CO₃ vs. CsF) using in situ ¹⁹F NMR to track boronate intermediate formation .
  • Employ kinetic profiling (e.g., Eyring plots) to differentiate rate-limiting steps (oxidative addition vs. transmetalation) .

Q. How does the trifluoroethenyl substituent influence the compound’s stability under catalytic conditions compared to aryl or alkyl analogs?

The strong electron-withdrawing nature of the trifluoroethenyl group increases Lewis acidity at boron, accelerating hydrolysis. Stability assays in THF/H₂O (9:1) show a half-life of <2 hours at 25°C, versus >24 hours for alkyl analogs. Stabilization strategies include using anhydrous solvents and low-temperature conditions .

Methodological Considerations

Q. What protocols mitigate boron leaching in catalytic cycles involving this compound?

  • Add 1.5 equiv. of KF to regenerate the active borate species during reactions .
  • Use scavenger resins (e.g., QuadraSil MP) to remove residual boron from post-reaction mixtures .

Q. How can isotopic labeling (e.g., ¹⁰B) aid mechanistic studies of this compound?

Isotopic enrichment (¹⁰B, 99%) enables tracking of boron transfer pathways via ¹⁰B NMR or SIMS imaging . For example, labeling confirmed boron incorporation into Pd intermediates during Mizoroki-Heck reactions .

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